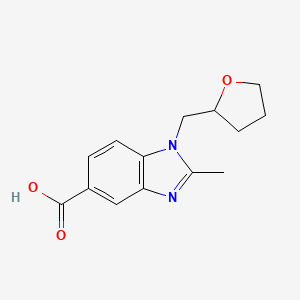

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1h-benzimidazole-5-carboxylic acid

Description

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative characterized by:

- A methyl group at the 2-position of the benzimidazole core.

- A tetrahydrofuran-2-ylmethyl substituent at the 1-position.

- A carboxylic acid moiety at the 5-position.

This structural framework is critical for its physicochemical and biological properties. The tetrahydrofuran (THF) ring introduces chirality and enhances solubility in polar solvents, while the carboxylic acid group facilitates hydrogen bonding and metal coordination, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

Molecular Formula |

C14H16N2O3 |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

2-methyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C14H16N2O3/c1-9-15-12-7-10(14(17)18)4-5-13(12)16(9)8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18) |

InChI Key |

NSXCTDXWCVZHBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Benzimidazole Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under reflux conditions. This reaction forms the benzimidazole ring system by cyclization and dehydration. The substituents on the benzimidazole ring can be introduced by selecting appropriate carboxylic acids or aldehydes.

A general synthetic scheme is:

- React o-phenylenediamine with a carboxylic acid derivative (or aldehyde) under reflux in a suitable solvent (e.g., dimethylformamide or glacial acetic acid).

- Monitor the reaction progress by thin-layer chromatography (TLC).

- After completion, neutralize the reaction mixture, extract the product, and purify by column chromatography.

Analytical Characterization of Synthesized Compounds

The synthesized benzimidazole derivatives are typically characterized by:

- Fourier-transform infrared spectroscopy (FTIR): To identify characteristic functional groups such as aromatic C=C, imidazole C-N, N-H, and carboxylic acid groups.

- Proton nuclear magnetic resonance spectroscopy (¹H NMR): To confirm the chemical environment of protons, including aromatic, methyl, methylene, and hydroxyl groups.

- Mass spectrometry (MS): To confirm molecular weight and fragmentation patterns.

- Melting point determination: To assess purity and confirm identity.

For example, 2-methyl-1H-benzimidazole showed IR peaks at 1650 cm⁻¹ (N-H), 1600 cm⁻¹ (aromatic C=C), and 1280 cm⁻¹ (C-N of imidazole), with ¹H NMR signals at 7.52 ppm (aromatic protons) and 2.62 ppm (methyl group).

Research Findings on Synthesis and Bioactivity

Yield and Purity

- Yield of 2-methyl-1H-benzimidazole was reported as 50%, and 1H-benzimidazol-2-ylmethanol as 72%.

- Purification by silica gel column chromatography using ethyl acetate and n-hexane mixtures was effective.

Table 2. Summary of biological activities of synthesized benzimidazole derivatives.

These findings suggest that methyl substitution at the 2-position enhances antioxidant and cytotoxic activities, which may be further modulated by additional substituents such as the tetrahydro-2-furanylmethyl group.

Summary and Recommendations

- The preparation of This compound can be approached by first synthesizing the benzimidazole-5-carboxylic acid core via condensation of o-phenylenediamine with an appropriate carboxylic acid derivative, followed by alkylation at the 1-position with a tetrahydro-2-furanylmethyl halide.

- Analytical characterization should include FTIR, ¹H NMR, MS, and melting point determination to confirm structure and purity.

- Related benzimidazole derivatives synthesized by similar methods have shown promising antioxidant and cytotoxic activities, supporting the potential bioactivity of the target compound.

- Further research should focus on optimizing reaction conditions for higher yields, exploring alternative alkylation methods, and conducting detailed pharmacological evaluations.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: The benzodiazole core allows for substitution reactions, where different substituents can be introduced to modify the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole 5-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole core can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzimidazole-5-carboxylic acid derivatives differ primarily in substituents at the 1- and 2-positions. Key examples include:

*Estimated logP for the target compound based on structural analogs.

Key Findings

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., NO₂ in 2-(3-nitrophenyl)-) enhance antimicrobial activity but reduce solubility . Hydrophilic groups (e.g., THF in the target compound) improve solubility, critical for oral bioavailability . Bulkier substituents (e.g., biphenyl-tetrazole in CV-11974) enhance receptor binding affinity, as seen in its potent angiotensin II inhibition (12× more potent than EXP3174) .

Synthetic Flexibility :

- The 5-carboxylic acid group enables derivatization into esters, amides, or hydrazides for prodrug strategies .

- N-Alkylation (e.g., 1-(4-methoxyphenethyl)-) is a common strategy to modulate pharmacokinetics .

Crystallographic Insights :

- Derivatives like 1-(phenylmethyl)-2-(4-methoxyphenylmethyl)-1H-benzimidazole-5-carboxylic acid exhibit planar benzimidazole cores stabilized by intramolecular hydrogen bonds, influencing solid-state stability .

Biological Activity

2-Methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their pharmacological potential, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is . It features a benzimidazole core with a carboxylic acid group and a tetrahydrofuran moiety that may influence its solubility and biological interactions.

Biological Activity Overview

Benzimidazole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The specific activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. The mechanism often involves the inhibition of microtubule formation in pathogens, which disrupts their cellular processes. In vitro studies have shown that compounds like this compound exhibit activity against various bacterial strains and fungi .

Anticancer Potential

Benzimidazoles have been recognized for their anticancer effects, primarily through the inhibition of topoisomerases and induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although more extensive testing is required to confirm these findings .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been noted in several studies, where benzimidazole derivatives demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.

- Disruption of Microtubule Dynamics : Similar to other benzimidazoles, it may interfere with microtubule formation, affecting cell division in pathogens and cancer cells.

- Modulation of Signaling Pathways : The compound might alter signaling pathways related to apoptosis and cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives, providing insights into their efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.